molecular formula C19H22N2O2S2 B2728862 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide CAS No. 301235-28-9

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide

Cat. No.: B2728862
CAS No.: 301235-28-9
M. Wt: 374.52
InChI Key: ZNIBXKMTVLFKHN-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is a synthetic chemical compound designed for research and development applications. This molecule integrates a benzothiazole heterocycle with a benzenesulfonamide core, a structural motif recognized in medicinal and materials chemistry . Compounds within this class have demonstrated significant potential in scientific research, particularly as ligands for metal complexation and as agents with biological activity . Researchers have found that similar sulfonamide-based ligands can coordinate to metal ions like neodymium(III) and thallium(III) through the nitrogen and oxygen atoms of the sulfonamide group, forming complexes that are valuable for studying coordination chemistry . Furthermore, N-(benzothiazol-2-yl)benzenesulfonamide derivatives have been screened in vitro for their antibacterial properties, showing activity against various bacterial strains such as Escherichia coli , Proteus species, Staphylococcus aureus , and Pseudomonas aeruginosa . The structural features of this compound make it a candidate for further investigation in these and other research areas, including the development of new catalytic systems or functional materials. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBXKMTVLFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

  • Enzyme Inhibition : Research indicates that 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide acts as an inhibitor of the DprE1 enzyme, which is crucial in the arabinogalactan biosynthesis pathway. This inhibition can disrupt bacterial cell wall synthesis, making it a potential candidate for developing antimicrobial agents.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Medicine

Industry

  • Material Science : The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic semiconductors and sensors. Its ability to modify optical properties can be harnessed in creating advanced materials for electronic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant inhibitory concentrations (MIC values) against several strains, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Targeting

In vitro studies demonstrated that the compound effectively inhibited the DprE1 enzyme at low concentrations. This inhibition was linked to disruption in cell wall biosynthesis pathways in Mycobacterium tuberculosis, indicating its promise as a therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Comparison with 4-(1,3-Benzothiazol-2-yl)benzene-1-Sulfonyl Chloride
  • Structural Difference : Replacement of the sulfonyl chloride group (-SO₂Cl) with N,N-dipropylsulfonamide (-SO₂N(Pr)₂).
  • Impact :
    • Lipophilicity : The dipropyl groups increase logP, enhancing blood-brain barrier penetration compared to the polar sulfonyl chloride .
    • Stability : Sulfonamides are less reactive than sulfonyl chlorides, reducing hydrolysis susceptibility and improving pharmacokinetics.
Comparison with Pyrazole- and Pyridine-Linked Sulfonamides
  • Example: N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide ().
  • Structural Differences: Core Heterocycles: Pyrazole and pyridine rings vs. benzothiazole. Substituents: Hydroxyphenyl and ethylamino groups vs. dipropylsulfonamide.
  • Functional Impact :
    • Pyrazole-pyridine systems exhibit kinase inhibitory and anticancer activity due to hydrogen-bonding interactions with ATP-binding pockets .
    • Benzothiazole derivatives may target mycobacterial enzymes (e.g., Mycobacterium tuberculosis H37Rv), as seen in antitubercular studies .
Comparison with Thiazole- and Pyrimidine-Based Sulfonamides
  • Example : N-(2-Thiazolyl)-4-methylbenzenesulfonamide derivatives ().
  • Structural Differences: Thiazole or pyrimidine rings vs. benzothiazole. Methyl or anilinopyridinyl substituents vs. dipropyl groups.
  • Functional Impact: Thiazole-containing sulfonamides are historically associated with antimicrobial activity (e.g., sulfathiazole).

Biological Activity

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in inhibiting specific biological targets.

Chemical Structure

The compound features a benzothiazole moiety linked to a dipropylbenzene sulfonamide. The structural formula can be represented as:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs). In particular, analogs containing the benzothiazole group have demonstrated moderate potency against CDK5, which is crucial for cell cycle regulation and neuronal function .
  • Antibacterial Properties : Recent studies indicate that compounds with similar structural motifs exhibit antibacterial activity against multidrug-resistant strains such as MRSA. The mechanism involves targeting bacterial division proteins like FtsZ, which are essential for bacterial cell division .

Antimicrobial Activity

In a comparative study, derivatives of benzothiazole sulfonamides were tested against a range of bacterial strains. The results indicated that these compounds possess significant antibacterial properties. For instance, one study highlighted that compounds with a similar structure exhibited improved efficacy compared to traditional antibiotics like ciprofloxacin .

Case Studies

  • Cyclin-dependent Kinase Inhibition : A notable case study involved the evaluation of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, which was found to inhibit CDK5 effectively. The binding mode was elucidated through X-ray crystallography, revealing an unusual interaction with the hinge region of the enzyme .
  • Antibacterial Efficacy : Another study focused on the antibacterial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition rates and was particularly effective against resistant strains .

Data Table: Biological Activities

Activity Type Target/Pathogen Efficacy Reference
Cyclin-dependent KinaseCDK5Moderate inhibition
AntibacterialMRSASuperior to ciprofloxacin
AntifungalCandida albicansEffective in vitro

Q & A

Basic: What are the standard synthetic protocols for 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: React 2-hydrazinobenzothiazole with chlorobenzenesulfonyl chlorides in ethanol or dichloromethane under reflux (80–90°C) to form the benzothiazole-sulfonamide core .
  • Step 2: Introduce dipropylamine via nucleophilic substitution under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF, heated at 60–70°C for 12–24 hours .
  • Step 3: Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
  • Purification: Recrystallize the crude product from a DMSO/water mixture (2:1) to achieve >95% purity .

Key Considerations:

  • Catalysts like palladium complexes may enhance coupling efficiency in sterically hindered intermediates .
  • Avoid moisture-sensitive steps by using anhydrous solvents and inert atmospheres .

Basic: How is purity and structural integrity confirmed during synthesis?

Answer:
A combination of analytical techniques ensures quality control:

  • TLC: Monitor reaction progress using silica-gel plates; target compound Rf ≈ 0.5 in ethyl acetate/hexane .
  • NMR Spectroscopy: Confirm structural features:
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), dipropyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) .
    • ¹³C NMR: Sulfonamide sulfur (δ 45–50 ppm), benzothiazole carbons (δ 120–150 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z ≈ 403.5 (calculated for C₁₉H₂₃N₃O₂S₂) .

Advanced Tip: High-resolution mass spectrometry (HRMS) resolves isotopic patterns to confirm molecular formula .

Basic: What biological screening approaches evaluate its therapeutic potential?

Answer:
Standard assays include:

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution (IC₅₀ typically 8–32 µg/mL) .
  • Enzyme Inhibition:
    • Carbonic Anhydrase Inhibition: Spectrophotometric assay with 4-nitrophenyl acetate substrate (IC₅₀ reported at 0.8–1.2 µM) .
    • Phosphodiesterase (PDE) Inhibition: Radiolabeled cAMP/cGMP hydrolysis assays .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ≈ 15–25 µM) .

Data Interpretation: Compare results to reference drugs (e.g., acetazolamide for carbonic anhydrase inhibition) .

Advanced: How can researchers resolve contradictions in reaction yields reported across synthetic methods?

Answer:
Discrepancies often arise from:

  • Solvent Effects: Polar aprotic solvents (DMF) improve dipropylamine solubility vs. dichloromethane .
  • Catalyst Optimization: Palladium catalysts increase yields in Suzuki-Miyaura couplings (e.g., from 45% to 72%) .
  • Temperature Control: Reflux at 90°C vs. 70°C alters byproduct formation (e.g., sulfone vs. sulfonamide) .

Experimental Design: Use a factorial design (e.g., varying solvent, catalyst, temperature) to identify optimal conditions .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina models binding to carbonic anhydrase IX (PDB: 3IAI). Key interactions:
    • Sulfonamide oxygen with Zn²⁺ in the active site .
    • Benzothiazole π-π stacking with Phe-131 .
  • QSAR Studies: 2D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity (R² > 0.85) .
  • MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Validation: Compare computational IC₅₀ values with experimental data .

Advanced: How does structural modification of the benzothiazole or sulfonamide groups alter pharmacological activity?

Answer:
Structure-Activity Relationship (SAR) Findings:

Modification Biological Impact Reference
Benzothiazole 2-position: Methyl substitution↑ Anticancer activity (HeLa IC₅₀: 12 µM → 8 µM)
Sulfonamide N-alkylation: Propyl vs. ethyl↓ Carbonic anhydrase inhibition (IC₅₀: 1.2 µM → 3.5 µM)
Benzene ring halogenation (e.g., Cl at para)↑ Antimicrobial potency (MIC: 32 → 8 µg/mL)

Mechanistic Insight: Bulky N-alkyl groups reduce enzyme active-site accessibility, while electron-withdrawing substituents enhance electrophilic reactivity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Decomposes at >150°C (TGA analysis) .
  • Photostability: UV light (254 nm) induces benzothiazole ring cleavage; store in amber vials .
  • Hydrolytic Stability: Stable in pH 5–7; degrades in acidic (pH < 3) or alkaline (pH > 9) conditions via sulfonamide hydrolysis .

Recommendation: Store at –20°C under nitrogen for long-term stability .

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